molecular formula C22H27NO3 B2653211 2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone CAS No. 1795456-95-9

2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone

Cat. No.: B2653211
CAS No.: 1795456-95-9
M. Wt: 353.462
InChI Key: AWXFSYAGDPIFSN-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone is a synthetic organic compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Group: This step may involve the reaction of the azepane derivative with benzyl alcohol under suitable conditions.

    Attachment of the Methoxyphenyl Group: This can be done through substitution reactions using 4-methoxyphenyl derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: The azepane ring and the methoxyphenyl group may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halides or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving azepane derivatives.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-1-(3-phenylazepan-1-yl)ethanone
  • 2-(Benzyloxy)-1-(3-(4-hydroxyphenyl)azepan-1-yl)ethanone
  • 2-(Benzyloxy)-1-(3-(4-chlorophenyl)azepan-1-yl)ethanone

Uniqueness

The presence of the methoxy group in 2-(Benzyloxy)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone may confer unique properties, such as altered electronic effects or steric hindrance, which could influence its reactivity and biological activity.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)azepan-1-yl]-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-25-21-12-10-19(11-13-21)20-9-5-6-14-23(15-20)22(24)17-26-16-18-7-3-2-4-8-18/h2-4,7-8,10-13,20H,5-6,9,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXFSYAGDPIFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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